(S)-2-Amino-3-biphenyl-3-yl-propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Non Canonical Amino Acid Chemistry and Protein Engineering
The study of (S)-2-Amino-3-biphenyl-3-yl-propionic acid is deeply rooted in the expanding field of non-canonical amino acids (ncAAs). These are amino acids that are not among the 20 standard proteinogenic amino acids. The ability to incorporate ncAAs into proteins allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the creation of proteins with new or enhanced properties.
The significance of ncAAs like this compound in protein engineering is substantial. By using techniques such as genetic code expansion, researchers can site-specifically insert these unique amino acids into a protein's sequence. nih.gov This opens up a myriad of possibilities, from creating more stable and efficient enzymes to developing therapeutic proteins with targeted actions. The incorporation of ncAAs with bioorthogonal chemical groups allows for selective labeling of proteins with fluorophores or other tags for imaging and tracking purposes. researchgate.net
The table below illustrates the diversity of functional groups that can be introduced into proteins using ncAAs, highlighting the versatility that compounds like this compound bring to protein engineering.
| Functional Group Introduced by ncAA | Potential Application in Protein Engineering |
| Bioorthogonal handles (e.g., azides, alkynes) | Site-specific protein labeling and conjugation. researchgate.net |
| Photo-crosslinkers | Mapping protein-protein interactions. |
| Fluorescent groups | Probing protein conformation and dynamics. nih.govnih.gov |
| Heavy atoms | Facilitating X-ray crystallography studies. |
| Post-translational modification mimics | Studying the effects of modifications on protein function. biorxiv.org |
Contextualization As a Biphenyl Containing Amino Acid Derivative
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is characterized by its biphenyl (B1667301) moiety, which consists of two connected phenyl rings. This structural feature is of significant interest in medicinal chemistry due to the pharmacological activities associated with biphenyl derivatives. researchgate.net Biphenyl compounds are found in a wide range of biologically active molecules and are known to exhibit various therapeutic properties, including acting as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.net
The biphenyl group in this compound imparts specific physicochemical properties to the molecule. For instance, the biphenyl structure can enhance the lipophilicity of a compound, which may influence its pharmacokinetic behavior. evitachem.com Furthermore, the rigid yet rotationally flexible nature of the biphenyl bond can be advantageous in designing molecules that fit into specific binding pockets of target proteins. nih.govnih.gov
The table below provides a comparative overview of different amino acid derivatives, contextualizing the unique structural features of this compound.
| Amino Acid Derivative | Key Structural Feature | Associated Research Interest |
| This compound | Biphenyl group | Medicinal chemistry, protein engineering. nih.govresearchgate.net |
| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | Benzothiophene group | Alanine (B10760859) derivative with potential ergogenic properties. medchemexpress.com |
| (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid | Pyridazine ring | Potential modulation of enzymes and receptors. ontosight.ai |
| (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid | Cyclopropyl-isoxazole group | Potent and specific AMPA receptor agonist. rsc.org |
Overview of Interdisciplinary Research Trajectories in Medicinal Chemistry and Synthetic Biology
Chemical Synthesis Methods
Chemical synthesis provides a direct and versatile route for incorporating this compound into peptides. These methods are particularly well-suited for producing smaller peptides (oligopeptides) and can also be adapted for the assembly of larger proteins.
Solid-Phase Peptide Synthesis (SPPS) for Oligopeptide Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The availability of N-α-protected derivatives of this compound is a prerequisite for its use in SPPS.
For incorporation via the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, Fmoc-(S)-2-amino-3-([1,1'-biphenyl]-3-yl)propanoic acid is commercially available. This building block allows for its direct use in standard automated or manual SPPS protocols.
The general cycle for incorporating this compound via Fmoc-SPPS involves:
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
Activation and Coupling: The carboxylic acid of Fmoc-(S)-2-amino-3-biphenyl-3-yl-propanoic acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma). This activated amino acid is then added to the resin, where it couples with the newly freed N-terminal amine of the growing peptide chain.
Washing: Excess reagents and by-products are washed away from the resin.
This cycle is repeated for each amino acid in the desired sequence. Due to the steric bulk of the biphenyl side chain, coupling steps involving this compound may require extended reaction times or the use of more potent coupling reagents to ensure complete incorporation.
| Parameter | Description | Typical Reagents/Conditions |
| Resin | Insoluble support for peptide assembly. | Rink Amide resin (for peptide amides), Wang resin (for peptide acids). |
| Nα-Protection | Temporary protecting group for the incoming amino acid. | Fmoc (Fluorenylmethyloxycarbonyl). |
| Deprotection | Reagent to remove the Fmoc group. | 20% Piperidine in DMF. |
| Coupling/Activation | Reagents to facilitate peptide bond formation. | HBTU/DIPEA, HATU/DIPEA, DIC/Oxyma. |
| Cleavage | Reagent to cleave the completed peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). |
Chemical Ligation Techniques for Larger Polypeptides
To synthesize larger proteins that are beyond the practical limits of stepwise SPPS, chemical ligation techniques are employed. Native Chemical Ligation (NCL) is the most prominent of these methods. NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.
While no specific research detailing the use of this compound in a chemical ligation strategy has been published, its incorporation is theoretically feasible. A peptide fragment containing C-terminal this compound would need to be synthesized as a thioester via SPPS. This fragment could then be ligated to another peptide that has an N-terminal cysteine. The primary challenge would be the synthesis of the peptide thioester, as the bulky biphenyl group might influence the efficiency of thioester formation and the subsequent ligation reaction.
Genetic Code Expansion Technologies for Site-Specific Integration
Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells or in cell-free systems. This powerful technology relies on engineering the translational machinery of the cell.
Amber Codon Suppression for Recombinant Protein Engineering
The most common strategy for genetic code expansion is the reassignment of a stop codon, typically the amber stop codon (UAG). In this method, a gene of interest is mutated to contain a UAG codon at the desired site of ncAA incorporation. The cell is also supplied with an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The orthogonal tRNA (suppressor tRNA) has an anticodon (CUA) that recognizes the UAG codon, and the orthogonal synthetase specifically charges this tRNA with the desired ncAA, in this case, this compound. When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers the ncAA, allowing translation to continue and resulting in a full-length protein containing the ncAA at a specific position.
Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Development
The central component of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This pair must function independently of the host cell's endogenous synthetases and tRNAs. That is, the orthogonal aaRS should not charge any endogenous tRNAs, and the host's synthetases should not charge the orthogonal tRNA.
Developing a system for this compound would involve:
Choosing a Parent Pair: An aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in E. coli) is chosen as a starting point. The tyrosyl- and pyrrolysyl-tRNA synthetase/tRNA pairs are common choices.
Engineering the Synthetase: The active site of the orthogonal aaRS is mutated to accommodate this compound instead of its natural substrate. This is typically achieved through directed evolution or site-directed mutagenesis, followed by selection and screening processes.
A Chinese patent describes a search for orthogonal synthetases capable of loading "biphenylalanine," indicating that efforts have been made to develop such systems for this class of amino acids. However, specific data on the development of a synthetase for the (S)-2-amino-3-biphenyl-3-yl isomer is not detailed in publicly available literature. Research has shown the successful incorporation of the related isomer, 4,4'-L-biphenylalanine, demonstrating the feasibility of evolving synthetases for such bulky substrates.
| Component | Role in Genetic Code Expansion | Key Considerations for this compound |
| Orthogonal aaRS | Charges the orthogonal tRNA with the ncAA. | The active site must be engineered to specifically recognize the 3-biphenyl side chain over other amino acids (e.g., phenylalanine, tyrosine). |
| Orthogonal tRNA | Recognizes a reassigned codon (e.g., UAG). | Must not be recognized by any host aaRS. |
| Codon | In-frame stop codon (e.g., UAG) in the target gene. | Specifies the site of ncAA incorporation. |
Cell-Free Protein Synthesis (CFPS) Systems for Unnatural Protein Production
Cell-Free Protein Synthesis (CFPS) systems provide an alternative to live cells for producing proteins containing ncAAs. These systems consist of cell extracts containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.). The open nature of CFPS allows for the direct addition of components, including the orthogonal aaRS/tRNA pair and high concentrations of the ncAA, such as this compound.
This approach simplifies the process by removing the need to transport the ncAA across a cell membrane and avoids any potential toxicity of the ncAA to a living host. While CFPS has been used extensively for incorporating a wide variety of ncAAs, specific studies detailing the production of proteins containing this compound using this method have not been reported. Nonetheless, CFPS remains a highly viable and powerful platform for the efficient production of proteins containing this and other bulky, synthetic amino acids.
Impact on Peptide and Protein Structural Integrity and Conformation
Modulation of Secondary Structural Elements (e.g., β-Hairpin Formation, β-Sheet Stability)
While direct experimental studies on the influence of this compound on secondary structures are limited, research on analogous compounds provides significant insights. A study on a 2,3'-substituted biphenyl-based amino acid, specifically [3'-(2-aminoethyl)-2-biphenyl]propionic acid, has demonstrated its capacity to act as a potent nucleator for β-sheet structures. acs.orgnih.gov When incorporated into water-soluble peptides, this residue was designed to replace the i+1 and i+2 residues of a β-turn, effectively reversing the polypeptide chain direction. acs.orgnih.gov
This reversal is facilitated by the formation of a hydrogen-bonded hydrophobic cluster, which initiates the folding into a β-hairpin conformation. acs.org Characterization of a tridecapeptide containing this biphenyl amino acid analogue using techniques such as analytical equilibrium ultracentrifugation, far-UV CD, FT-IR, and various NMR experiments confirmed the presence of a monomeric β-hairpin-like structure in aqueous solution. acs.org Interestingly, these peptides exhibited an increase in β-sheet content with rising temperature, a phenomenon attributed to the hydrophobic interactions stabilizing the structure. acs.org
The crucial role of the specific biphenyl structure in promoting this fold was highlighted by a control experiment. When a similar amino acid, 2-amino-3'-biphenylcarboxylic acid, was incorporated into the same peptide sequence, no folding was observed under the same conditions. acs.org This suggests that the hydrogen-bonded hydrophobic cluster enabled by the specific substitution pattern of the biphenyl rings is essential for nucleating the β-hairpin. acs.org
Given the structural similarity of this compound, particularly the presence of a bulky biphenyl group at the 3-position, it is plausible that it could also be utilized to induce or stabilize β-turn and β-hairpin motifs. The steric bulk of the biphenyl side chain would likely disfavor helical conformations and promote more extended structures that can be accommodated within a β-sheet. However, without direct experimental data, this remains a well-founded hypothesis.
| Compound | Observed Effect on Secondary Structure | Method of Analysis |
| [3'-(2-aminoethyl)-2-biphenyl]propionic acid | Nucleates β-hairpin formation in a tridecapeptide. acs.org | NMR, CD, FT-IR, Analytical Ultracentrifugation acs.org |
| 2-amino-3'-biphenylcarboxylic acid | No induction of folding in the same peptide sequence. acs.org | N/A |
Influence on Tertiary and Quaternary Protein Architecture
The incorporation of large, hydrophobic amino acids like this compound can significantly impact the tertiary and quaternary structure of proteins. The biphenyl side chain, being substantially larger and more sterically demanding than natural aromatic residues like phenylalanine or tyrosine, would likely occupy a significant volume within the protein core or on its surface.
Potential Effects on Tertiary Structure:
Core Packing: If incorporated into the hydrophobic core of a protein, the biphenyl group would influence the packing of surrounding residues. Its rigid and planar nature could lead to local ordering of the polypeptide chain, but could also introduce strain if the protein scaffold cannot accommodate its bulk. This can lead to either stabilization through enhanced hydrophobic interactions or destabilization due to steric clashes. nih.gov
Surface Interactions: When exposed on the protein surface, the hydrophobic biphenyl moiety could mediate protein-protein interactions, leading to the formation of dimers or higher-order oligomers. It could also serve as a binding site for other hydrophobic molecules or influence the protein's interaction with membranes.
Conformational Restriction: The steric bulk of the side chain can restrict the conformational freedom of the polypeptide backbone in its vicinity, potentially pre-organizing a specific local conformation. nih.gov
Potential Effects on Quaternary Structure:
Interface Modulation: If incorporated at the interface between protein subunits, this compound could either enhance or disrupt the quaternary assembly. The large aromatic surface could participate in π-stacking interactions with other aromatic residues at the interface, thereby stabilizing the complex. Conversely, its size could create steric hindrance that prevents proper subunit association.
While these effects are well-established principles in protein biophysics, it is crucial to note that no specific studies detailing the experimental impact of this compound on tertiary or quaternary protein architecture were identified. The precise consequences of its incorporation would be highly context-dependent, relying on the specific location within the protein and the nature of the surrounding residues.
Medicinal Chemistry and Pharmacological Applications of S 2 Amino 3 Biphenyl 3 Yl Propionic Acid and Its Derivatives
Design and Development of Peptidomimetics
A key strategy in peptidomimetic design is to reduce the conformational flexibility of the peptide backbone. Natural peptides are often too flexible, leading to a significant entropic penalty upon binding to their target receptor. By introducing rigid structural elements, the molecule can be "pre-organized" into its bioactive conformation, enhancing binding affinity.
The incorporation of (S)-2-Amino-3-biphenyl-3-yl-propionic acid serves this purpose effectively. The bulky and sterically demanding biphenyl (B1667301) group restricts the rotation around the peptide backbone bonds. nih.govnih.gov This conformational constraint reduces the number of accessible low-energy structures, thereby minimizing the loss of entropy when the molecule binds to its biological target. nih.gov The synthesis of such optically pure and conformationally constrained amino acids is a critical step in creating these advanced peptidomimetics. nih.govresearchgate.net This approach has been successfully used to develop various therapeutic agents by replacing natural amino acids, like proline, with unnatural, conformationally restricted analogs. lifechemicals.com
This compound and similar unnatural amino acids are valuable hubs for the rational design of novel bioactive scaffolds. mdpi.com These scaffolds provide a defined three-dimensional framework upon which various functional groups can be precisely positioned to interact with biological targets.
Role in Drug Discovery and Therapeutic Agent Development
The unique characteristics of this compound make it a valuable tool in the broader process of drug discovery and development, from identifying new lead compounds to refining the properties of existing peptide-based therapies.
The inclusion of unnatural amino acids like this compound significantly expands the chemical space available to medicinal chemists. nbinno.com By moving beyond the 20 proteinogenic amino acids, researchers can access novel molecular architectures and functionalities. The biphenyl group, for instance, can participate in specific aromatic interactions (e.g., pi-stacking) with target proteins, which may not be achievable with natural amino acid side chains. nbinno.com This expansion of structural diversity increases the probability of identifying novel lead compounds with high affinity and selectivity for their targets.
A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body, leading to poor metabolic stability and low bioavailability. mdpi.com Incorporating unnatural amino acids with bulky side chains, such as this compound, can sterically hinder the approach of proteolytic enzymes, thereby increasing the metabolic stability of the peptide.
Furthermore, replacing multiple amino acid residues with a single unnatural amino acid like the biphenyl derivative can significantly reduce the "peptidic character" of a molecule. nih.gov This modification can improve oral bioavailability, as the molecule is less susceptible to enzymatic degradation in the gastrointestinal tract. nih.gov The development of prodrugs using amino acid moieties is another strategy that has been shown to improve properties like bioavailability and targeted delivery. mdpi.comnih.gov Studies on derivatives of other aryl propionic acids, such as ibuprofen, have shown that creating amino acid alkyl ester salts can enhance water solubility and skin permeability. mdpi.com
The conformational restriction imparted by the biphenyl group can also lead to a direct increase in potency. As seen in the development of STAT3 inhibitors, rigidifying the peptidomimetic core can reduce the entropic penalty of binding, leading to higher affinity for the target protein. nih.gov The following table shows data from a study on STAT3 inhibitors, illustrating how the position of substituents on the biphenyl scaffold affects potency.
| Compound | Isomer | IC50 (µM) |
| 14aa | 2-benzylcarbamoyl | 1.8 ± 0.2 |
| 14ba | 3-benzylcarbamoyl | 3.6 ± 0.3 |
This table is adapted from data on STAT3-targeting peptidomimetics, where lower IC50 values indicate higher potency. The 2-substituted isomer consistently showed slightly higher activity than the 3-isomer across various series. nih.gov
Biological Activity and Molecular Mechanisms of Action (for derivatives)
While this compound is primarily a structural scaffold, its derivatives have shown a wide range of biological activities. The specific activity is determined by the other chemical moieties attached to the core structure. Aryl propionic acid derivatives, as a class, are known to possess anti-inflammatory, analgesic, anticancer, and antimicrobial properties. orientjchem.orgijpsr.comresearchgate.nethumanjournals.com
The most direct example of biological activity for a derivative comes from the STAT3 inhibitors mentioned previously. nih.gov These compounds, incorporating a biphenyl-based amino acid, were shown to bind to the STAT3 protein, disrupt phosphopeptide–STAT3 complexes, and inhibit STAT3–STAT3 protein interactions. nih.gov
Other related propanoic acid derivatives have demonstrated diverse biological effects, providing a basis for exploring the potential of new derivatives of this compound.
| Derivative Class | Biological Activity | Potential Mechanism of Action |
| STAT3-targeting Peptidomimetics | Anticancer | Inhibition of STAT3-STAT3 protein-protein interactions. nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer, Antioxidant | Reduction of cancer cell viability and migration; DPPH radical scavenging. mdpi.com |
| Aryl Propionic Acid Amides | Anti-inflammatory, Analgesic | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. orientjchem.orgresearchgate.net |
| Acyl Hydrazone Derivatives of Propionic Acid | Anticancer | Not specified, showed potency against cancer cell lines. orientjchem.org |
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids | Antimicrobial | Showed activity against various microbial strains. researchgate.net |
These examples highlight the versatility of the propionic acid scaffold in medicinal chemistry. By modifying the substituents on the core structure of this compound, it is possible to develop new therapeutic agents targeting a wide array of diseases. ijpsr.com
Enzyme Inhibition and Modulation Studies (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibitors, Carbonic Anhydrase)
The structural scaffold of this compound has been explored for its potential to interact with and modulate the activity of various enzymes, demonstrating its versatility in medicinal chemistry.
One area of significant interest is the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Biphenyl-3-yl alkylcarbamates have been identified as a class of FAAH inhibitors. nih.gov The in vivo efficacy of these inhibitors is often influenced by their metabolic stability. Studies on a series of these compounds have shown that the steric hindrance of the N-alkyl substituent on the carbamate (B1207046) plays a crucial role in their stability against hydrolysis by plasma esterases. nih.gov Specifically, incorporating secondary or tertiary alkyl groups at the carbamate nitrogen enhances the hydrolytic stability of the molecule. nih.gov This principle can be applied to derivatives of this compound to design more stable and potent FAAH inhibitors.
Another important class of enzymes where derivatives of this amino acid could find application is the carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Amino acids are recognized as valuable building blocks for the design of carbonic anhydrase inhibitors. nih.gov The general structure of many CA inhibitors involves a zinc-binding group, often a sulfonamide, attached to a scaffold that interacts with the enzyme's active site. The biphenyl moiety of this compound can serve as a scaffold to be functionalized with appropriate zinc-binding groups to create novel CA inhibitors. The amphiphilic nature of the CA active site, with both hydrophobic and hydrophilic regions, can accommodate the biphenyl group, potentially leading to potent and selective inhibitors. nih.gov
Table 1: Investigated Enzyme Targets for this compound Derivatives
| Enzyme Target | Therapeutic Rationale | Key Structural Features of Inhibitors |
| Fatty Acid Amide Hydrolase (FAAH) | Analgesia, anxiolysis, anti-inflammation | Biphenyl-3-yl carbamate scaffold, sterically hindered N-alkyl groups for enhanced stability. nih.gov |
| Carbonic Anhydrase (CA) | Glaucoma, epilepsy, cancer | Biphenyl scaffold with a zinc-binding group (e.g., sulfonamide). nih.gov |
Receptor Binding and Ligand Affinity Investigations (e.g., k-Opioid Receptor, Angiotensin II Receptors, Estrogen Receptor alpha)
The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of ligands targeting various receptors.
Angiotensin II Receptors: The renin-angiotensin system plays a crucial role in blood pressure regulation, and blockade of the Angiotensin II (AII) receptor is a key strategy in the management of hypertension. Research into AII receptor antagonists has shown that the incorporation of biphenylalanine, a derivative of this compound, can lead to potent and long-acting antagonists. nih.gov In one study, the biphenylalanine-containing analog [Sar1,Bip8]AII was found to be a potent inhibitor, approximately nine times more effective than the standard antagonist [Sar1,Leu8]AII. nih.gov This analog demonstrated a prolonged blockade of the pressor response to angiotensin II in vivo. nih.gov The biphenyl-tetrazole moiety is a well-established pharmacophore in many marketed Angiotensin Receptor Blockers (ARBs). researchgate.net
Estrogen Receptor alpha: The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. Novel therapeutic strategies aim to inhibit the interaction between ERα and its coactivator proteins. A series of biphenyl proteomimetic compounds have been designed as ERα coactivator binding inhibitors. nih.govillinois.edu These compounds, featuring a biphenyl core, are designed to mimic the binding properties of the coactivator's NR box. nih.gov Initial biological evaluation of these biphenyl derivatives has confirmed their ability to compete for the ERα coactivator binding groove, suggesting their potential as a new class of breast cancer therapeutics. nih.govillinois.edu
k-Opioid Receptor: The kappa-opioid receptor (KOR) is a G-protein coupled receptor that is a target for the development of analgesics with a lower potential for abuse compared to mu-opioid receptor agonists. nih.govnih.gov The development of selective KOR ligands is an active area of research. mdpi.com While direct studies on this compound as a KOR ligand are not extensively reported, the use of conformationally constrained peptides and peptidomimetics has been successful in identifying novel KOR ligands. semanticscholar.org The rigid biphenyl structure of this compound could be incorporated into peptidomimetic designs to create novel KOR ligands with specific binding profiles.
Table 2: Receptor Binding Profile of this compound Analogs
| Receptor Target | Type of Activity | Key Findings |
| Angiotensin II Receptor | Antagonist | Biphenylalanine-containing analogs are potent and long-acting inhibitors. nih.gov |
| Estrogen Receptor alpha | Coactivator Binding Inhibitor | Biphenyl proteomimetics compete for the coactivator binding groove. nih.govillinois.edu |
| k-Opioid Receptor | Potential Ligand | The rigid biphenyl scaffold is a candidate for incorporation into novel peptidomimetic ligands. semanticscholar.org |
Anti-Cancer, Anti-Microbial, and Anti-Inflammatory Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory activities.
Anti-Cancer Potential: The role of ERα in the progression of certain breast cancers makes antagonists of this receptor valuable therapeutic agents. As discussed previously, biphenyl-containing compounds have been designed to inhibit the binding of coactivator proteins to ERα, thereby blocking estrogen-dependent gene transcription and cancer cell growth. nih.govnih.gov
Anti-Microbial Potential: The search for new antimicrobial agents is a global health priority. Biphenyl and its derivatives have been shown to possess antibacterial properties. A study on a series of biphenyl and dibenzofuran (B1670420) derivatives demonstrated that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, the incorporation of an alanine (B10760859) moiety has been shown to potentiate the antimicrobial actions of other chemical scaffolds. amazonaws.comresearchgate.net This suggests that derivatives of this compound could be promising candidates for the development of new antibacterial drugs.
Anti-Inflammatory Potential: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory activity of these compounds is primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The structural features of this compound are consistent with those of other anti-inflammatory agents. Studies on related compounds, such as 3-benzoyl-propionic acid, have demonstrated anti-inflammatory properties. researchgate.net This indicates the potential for developing potent anti-inflammatory drugs based on the this compound scaffold.
Table 3: Therapeutic Potential of this compound Derivatives
| Therapeutic Area | Mechanism of Action (Proposed) | Supporting Evidence |
| Anti-Cancer | Estrogen Receptor alpha coactivator binding inhibition. nih.govnih.gov | Biphenyl proteomimetics inhibit ERα function. nih.gov |
| Anti-Microbial | Disruption of bacterial cellular processes. | Biphenyl derivatives show activity against resistant bacteria; alanine potentiates antimicrobial effects. mdpi.comamazonaws.comresearchgate.net |
| Anti-Inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | Aryl propionic acid derivatives are a known class of NSAIDs. researchgate.net |
Structure-Activity Relationship (SAR) Studies
Systematic Structural Modifications and Their Correlation with Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, systematic modifications of the biphenyl rings, the amino acid backbone, and any appended functional groups can provide valuable insights into the structural requirements for potent and selective biological activity.
In the context of Angiotensin II receptor antagonists, SAR studies have revealed the importance of the biphenyl moiety. nih.govnih.gov The spatial arrangement of the two phenyl rings and the nature and position of substituents on these rings are critical for high-affinity binding to the receptor. For example, the introduction of a tetrazole group at the ortho position of one of the phenyl rings is a key feature of many potent ARBs. researchgate.net
For FAAH inhibitors based on the biphenyl-3-yl carbamate scaffold, SAR studies have highlighted the importance of the substituent on the carbamate nitrogen. nih.gov Increasing the steric bulk of this substituent, for instance by using a cyclohexyl group, enhances the metabolic stability of the compound without significantly compromising its inhibitory activity. escholarship.org
In the development of antibacterial biphenyl derivatives, SAR studies have shown that the presence of hydroxyl groups on one of the phenyl rings and a strong electron-withdrawing group on the other are beneficial for antibacterial activity. mdpi.com
Table 4: Summary of Key SAR Findings
| Target | Structural Modification | Impact on Biological Efficacy |
| Angiotensin II Receptor | Introduction of a biphenyl-tetrazole moiety. researchgate.net | Increased antagonist potency. nih.gov |
| FAAH | Increased steric bulk of the N-alkyl carbamate substituent. nih.gov | Enhanced metabolic stability. escholarship.org |
| Bacterial Targets | Hydroxyl and electron-withdrawing groups on the biphenyl rings. mdpi.com | Improved antibacterial activity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For biphenyl derivatives, QSAR studies have been successfully applied to understand their anti-inflammatory activity. medcraveonline.com In a study of biphenyl carboxamide analogs, a QSAR model was developed that could predict the anti-inflammatory activity based on various molecular descriptors. medcraveonline.com Such models can help in identifying the key physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, that govern the biological activity of these compounds. nih.gov
QSAR analyses have also been performed on aryl-substituted alanine analogs to understand their antigelling activity. nih.gov These studies have shown that for phenylalanine analogs, the hydrophobicity of the side chain is a major determinant of activity, while for tryptophan analogs, the dipole moment and steric shape are more important. nih.gov These findings highlight how QSAR can elucidate the different binding modes of structurally related compounds.
For ERα antagonists, 3D-QSAR models have been developed to guide the optimization of lead compounds. mdpi.comresearchgate.net These models provide a three-dimensional representation of the structural features that are important for high-affinity binding to the receptor, allowing for the rational design of new derivatives with improved potency.
Table 5: Applications of QSAR in the Study of Biphenyl and Alanine Derivatives
| Compound Class | Biological Activity | Key Descriptors in QSAR Models |
| Biphenyl carboxamides | Anti-inflammatory medcraveonline.com | Thermodynamic, structural, and electronic parameters. |
| Aryl-substituted alanines | Antigelling nih.gov | Hydrophobicity, dipole moment, steric volume. |
| Biphenyl derivatives | ERα antagonism mdpi.comresearchgate.net | 3D pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic regions). |
Applications in Protein Engineering and Biocatalyst Design
The incorporation of noncanonical amino acids (ncAAs) into proteins through genetic code expansion is a powerful tool in protein engineering and biocatalyst design. This technique allows for the site-specific introduction of amino acids with novel chemical properties, enabling the creation of proteins with enhanced or new functions.
This compound, also known as biphenyl-l-alanine (BipA), is a noncanonical amino acid that has been successfully incorporated into proteins in E. coli. nih.gov The large, hydrophobic biphenyl side chain of BipA can be used to probe protein structure and function, create new binding pockets, or enhance protein stability through increased hydrophobic interactions.
In biocatalyst design, the introduction of ncAAs like BipA can be used to modify the active site of an enzyme to alter its substrate specificity or enhance its catalytic activity. The rigid and bulky nature of the biphenyl group can be used to create shape-selective catalysts or to introduce new catalytic functionalities. The ability to genetically encode the incorporation of BipA provides a precise and versatile method for engineering novel biocatalysts with tailored properties. nih.gov
Engineering Enzymes with Enhanced Catalytic Activity and Specificity
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in enzyme engineering, enabling the introduction of novel chemical functionalities to modulate catalytic properties. researchgate.net this compound, a bulky analog of phenylalanine, offers unique steric and electronic properties that can be exploited to enhance enzyme activity and specificity. By replacing key amino acid residues within or near the active site with this biphenyl-containing amino acid, researchers can rationally redesign enzyme pockets to improve substrate binding, alter transition state stabilization, or modify product release.
The introduction of the biphenyl moiety can lead to significant increases in enzymatic activity. nih.gov Phenylalanine derivatives are commonly utilized in enzyme engineering due to their efficient incorporation and the diverse functionalities they can introduce. nih.gov For instance, the strategic placement of this compound can create favorable hydrophobic or π-π stacking interactions with the substrate, thereby lowering the activation energy of the reaction. This approach has been successfully applied to various enzymes, including transaminases, which are valuable biocatalysts for the synthesis of chiral amines. nih.gov
Furthermore, the steric bulk of the biphenyl group can be instrumental in refining an enzyme's substrate specificity or stereoselectivity. nih.gov By introducing a bulky residue like this compound, the active site can be reshaped to favor the binding of a specific substrate over closely related molecules, or to control the stereochemical outcome of a reaction. This level of control is crucial for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals. While the general principles of using ncAAs to improve enzyme properties are well-established, specific examples detailing the use of this compound are still emerging.
| Enzyme Class | Engineered Property | Potential Role of this compound | Illustrative Finding with Analogous ncAAs |
|---|---|---|---|
| Transaminases | Enhanced Catalytic Activity | Creation of a hydrophobic pocket to facilitate substrate binding and catalysis. | Incorporation of phenylalanine derivatives has led to significant increases in the activity of numerous enzymes. nih.gov |
| Lipases | Improved Stereoselectivity | Steric hindrance by the biphenyl group to favor one enantiomer of a substrate. | Global substitution with fluorinated phenylalanine derivatives prolonged the shelf life of lipase (B570770) activity. nih.gov |
| P450 Monooxygenases | Altered Substrate Specificity | Reshaping the active site to accommodate novel substrates. | Site-directed mutagenesis of key residues in the catalytic pocket has been shown to increase enzyme activity. |
Development of Probes for Studying Protein Conformational Changes and Interactions
The incorporation of ncAAs with unique spectroscopic properties has revolutionized the study of protein dynamics and interactions. While this compound is not inherently fluorescent, its biphenyl moiety can serve as a sensitive environmental probe. The spectroscopic properties of the biphenyl group are influenced by the polarity and viscosity of its local environment. When this amino acid is incorporated into a specific site within a protein, changes in protein conformation or binding events can alter the local environment of the biphenyl group, leading to detectable shifts in its spectroscopic signal.
This principle is analogous to the use of fluorescent non-canonical amino acids (fNCAAs), which have been successfully employed to monitor protein-small molecule interactions and conformational changes. nih.govacs.org The introduction of an fNCAA near a binding site can result in altered fluorescence spectra upon ligand binding, providing valuable insights into the binding mechanism. nih.govacs.org Similarly, the biphenyl group of this compound can be used as a probe, with techniques such as UV-visible spectroscopy or nuclear magnetic resonance (NMR) spectroscopy being used to monitor changes in its environment.
The site-specific incorporation of this compound allows for the precise placement of this probe anywhere in the protein's amino acid sequence. news-medical.net This is a significant advantage over traditional labeling methods, which are often restricted to surface-exposed residues. nih.gov By strategically placing the biphenyl probe at interfaces of protein-protein interactions or in regions known to undergo conformational changes, researchers can gain detailed information about these dynamic processes. For example, the photo-activatable amino acid p-benzoyl-l-phenylalanine (pBpa), a related phenylalanine derivative, has been used for the covalent capture of protein-protein interactions. nih.gov This highlights the potential of engineering proteins with such specialized amino acids to probe biological systems.
| Application | Probe Principle | Potential Detection Method | Example with Analogous ncAAs |
|---|---|---|---|
| Monitoring Protein Folding | The biphenyl group's spectroscopic signal is sensitive to changes in the local environment as the protein folds. | UV-Visible Spectroscopy, NMR Spectroscopy | The fluorescent non-canonical amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) has been used to study protein-substrate interactions. nih.govacs.org |
| Detecting Ligand Binding | Ligand binding alters the conformation of the binding pocket, changing the environment of the incorporated biphenyl group. | Fluorescence Spectroscopy (if the biphenyl group's fluorescence is sufficiently sensitive), NMR Spectroscopy | Mutants containing 7-HCAA exhibited altered fluorescence spectra in response to biotin (B1667282) binding. nih.govacs.org |
| Probing Protein-Protein Interactions | The interface of a protein-protein interaction provides a unique environment for the biphenyl probe compared to the unbound state. | Cross-linking followed by Mass Spectrometry, NMR Spectroscopy | Halogenated p-benzoyl-l-phenylalanine analogs have been shown to increase crosslinking yields for protein-protein interactions. nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Chromatographic Separation
Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and its corresponding enantiomer.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-natural amino acids. For (S)-2-Amino-3-biphenyl-3-yl-propionic acid, the primary challenge is to separate the (S)-enantiomer from its (R)-enantiomer. This is achieved using chiral stationary phases (CSPs).
Detailed Research Findings: Chiral HPLC methods are essential for confirming the enantiomeric purity of the compound. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The separation mechanism involves complex interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the chiral selector and the enantiomers. sigmaaldrich.com The biphenyl (B1667301) group of the compound provides a significant hydrophobic component, which also influences its retention on reverse-phase columns. The use of a photodiode array (PDA) detector allows for the spectral analysis of the eluted peak, confirming its identity against a reference standard.
| Parameter | Typical Value/Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) | Enantiomeric separation |
| Mobile Phase | Methanol/Water/Acetic Acid mixture | Elution and resolution of enantiomers |
| Flow Rate | 0.5 - 1.5 mL/min | Optimal separation efficiency |
| Detection | UV at 210 nm or 254 nm | Detection of the biphenyl chromophore |
| Column Temp. | 25 - 40 °C | Method reproducibility and stability |
This table represents typical parameters for chiral HPLC analysis of amino acids and serves as an illustrative example.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. ucl.ac.uk As an amino acid, this compound is amphoteric, possessing both a basic amino group (-NH2) and an acidic carboxyl group (-COOH). This property makes it well-suited for IEC separation.
Detailed Research Findings: IEC is a robust method for purifying amino acids from complex mixtures, such as reaction broths or biological samples. nih.gov193.16.218 By adjusting the pH of the buffer, the net charge of the target amino acid can be manipulated. At a pH below its isoelectric point (pI), the compound will be positively charged and bind to a cation-exchange resin. Conversely, at a pH above its pI, it will be negatively charged and bind to an anion-exchange resin. Elution is typically achieved by applying a pH or salt gradient, which disrupts the ionic interactions between the compound and the resin. ucl.ac.uk This technique is effective for removing inorganic salts and other charged impurities. diaion.com
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for unequivocal identification, structural elucidation, and sensitive quantification of the target compound.
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for analyzing complex samples. researchgate.net This technique is invaluable for confirming the molecular weight of this compound (241.285 g/mol ) and for elucidating its structure through fragmentation analysis. acrotein.com
Detailed Research Findings: In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]+ is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are analyzed in the second mass analyzer. The resulting fragmentation pattern serves as a structural fingerprint of the molecule, allowing for unambiguous identification. This method is also highly effective for purity assessment, as it can detect and identify trace-level impurities that may not be visible with UV detection. bipm.org
| Parameter | Expected Value/Observation | Purpose |
| Parent Ion [M+H] | m/z 242.1 | Confirmation of molecular mass |
| Key Fragment Ions | Fragments corresponding to loss of H₂O, COOH, or cleavage of the biphenyl group | Structural elucidation |
| Detection Mode | Selected Reaction Monitoring (SRM) | High-sensitivity quantification |
This table illustrates expected outcomes for an LC-MS/MS analysis of the target compound and serves as an illustrative example.
MALDI-MSI is an advanced, label-free technique used to visualize the spatial distribution of small molecules, lipids, and proteins directly in tissue sections. nih.govnih.gov While direct application on this compound is not widely documented, the technique offers significant potential for studying its localization in biological systems.
Detailed Research Findings: In a typical MALDI-MSI experiment, a thin tissue section is coated with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing analytes at each coordinate. A mass spectrum is collected for each pixel, creating a 2D ion density map that reveals the distribution of specific molecules. frontiersin.orgmdpi.com This could be used, for example, to determine the uptake and distribution of this compound in a specific organ or tumor tissue if it were being investigated as a therapeutic agent or biological probe. The choice of matrix is critical for the successful analysis of small molecules. mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. However, the ionization efficiency of certain molecules, including some amino acids, can be low. Chemical derivatization is a strategy employed to enhance detection sensitivity. researchgate.net
Detailed Research Findings: Derivatization involves reacting the amino acid with a reagent that introduces a moiety to improve its ionization characteristics. For ESI in positive ion mode, reagents that introduce a permanently charged group or a group with high proton affinity are used. researchgate.netnih.gov For example, reacting the primary amine of this compound with a reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) not only aids in chromatographic separation on reversed-phase columns but also improves ESI performance. nih.gov This pre-analytical step can lower the limits of detection by several orders of magnitude, enabling the quantification of very low concentrations of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of chiral molecules like this compound. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR characteristics can be inferred from analogous structures such as phenylalanine and other biphenyl derivatives.
In ¹H NMR spectroscopy, the protons of the amino acid backbone—the α-proton (Hα), and the two diastereotopic β-protons (Hβ)—would provide key structural information. The chemical shift of Hα is typically found in the region of 3-4 ppm. The coupling constants between Hα and the two Hβ protons (³Jαβ) are dependent on the dihedral angle and can provide insights into the rotameric populations around the Cα-Cβ bond. The aromatic protons of the biphenyl moiety would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing the substitution pattern and potentially hindered rotation between the two phenyl rings.
¹³C NMR spectroscopy would complement the proton data, with the carboxyl carbon resonating at the most downfield shift (typically >170 ppm). The α-carbon would appear around 50-60 ppm, while the β-carbon would be observed at approximately 30-40 ppm. The aromatic carbons of the biphenyl group would have characteristic chemical shifts in the 120-140 ppm range, with quaternary carbons showing distinct signals.
For a detailed conformational analysis, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for molecular modeling. mdpi.comnih.govmdpi.com For this compound, NOESY could reveal interactions between the protons of the amino acid backbone and the aromatic protons of the biphenyl rings, helping to define the preferred orientation of the bulky side chain relative to the backbone. Such studies are vital for understanding how this unnatural amino acid influences the secondary structure when incorporated into peptides. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10-13 | >170 |
| α-CH | 3-4 | 50-60 |
| β-CH₂ | 2.5-3.5 | 30-40 |
| Aromatic CH | 7.0-8.0 | 120-140 |
Other Spectroscopic Methods for Molecular Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino acid functional groups and the biphenyl moiety.
The amino group (-NH₃⁺) in its zwitterionic form typically shows broad absorption bands in the 2500-3300 cm⁻¹ region due to N-H stretching vibrations. The carboxylate group (-COO⁻) gives rise to a strong asymmetric stretching vibration band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. The C=O stretch of the undissociated carboxylic acid, if present, would appear as a strong band around 1700-1760 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₃⁺) | N-H stretch | 2500-3300 (broad) |
| Carboxylate (-COO⁻) | Asymmetric stretch | 1550-1610 (strong) |
| Carboxylate (-COO⁻) | Symmetric stretch | ~1400 (weaker) |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | In-ring stretch | 1400-1600 |
| Aromatic C-H | Out-of-plane bend | 690-900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Structural Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl moiety in this compound is the primary chromophore. Biphenyl itself exhibits a strong absorption band (the K-band) around 250 nm, which is attributed to a π→π* transition. The position and intensity of this band can be influenced by the substitution on the phenyl rings and the dihedral angle between them.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the biphenyl chromophore can give rise to a distinct CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule, particularly the twist of the biphenyl rings. mdpi.com When incorporated into a peptide, the CD signal from the biphenyl side chain can be used to probe its local environment and its influence on the peptide's secondary structure.
Fluorescence Spectroscopy for Molecular Probes and Interactions
While phenylalanine has a very low quantum yield of fluorescence, the biphenyl group in this compound is expected to be fluorescent. Biphenyl itself is known to fluoresce, and biphenyl-phenylalanine derivatives have been developed as fluorescent probes for studying protein structure and dynamics. nih.gov The fluorescence emission is sensitive to the local environment, making it a useful tool for monitoring conformational changes and binding events. nih.govnih.gov The incorporation of this unnatural amino acid into a peptide or protein can introduce a fluorescent reporter without the need for a large, potentially disruptive external fluorophore. unl.edursc.org
Specific Derivatization Techniques for Enhanced Analytical Detection
For the sensitive and accurate analysis of this compound, particularly in complex mixtures or for chiral purity determination, derivatization is often employed prior to chromatographic separation. This chemical modification serves to introduce a chromophore or fluorophore for enhanced detection by UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC), or to improve volatility for Gas Chromatography (GC).
A common approach for amino acid analysis is pre-column derivatization. Reagents that react with the primary amino group are frequently used. Some widely used derivatizing agents include:
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This is a very sensitive method for the detection of amino acids. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives that can be readily separated by reversed-phase HPLC. nih.gov
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a chiral derivatizing agent used for the determination of the enantiomeric purity of amino acids. nih.govspringernature.com It reacts with the amino acid to form diastereomers that can be separated by achiral chromatography. The elution order of the diastereomers can be used to assign the absolute configuration of the amino acid.
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE): Another chiral derivatizing agent that has been successfully used for the enantiomeric separation of amino acids by creating diastereomeric derivatives. x-mol.net
Axially Chiral Biphenyl Derivatizing Agents: Novel reagents based on axially chiral biphenyls have been developed for the highly sensitive and efficient enantioselective separation of amino acids by LC-MS/MS. nih.gov
These derivatization techniques significantly enhance the analytical capabilities for the characterization and quantification of this compound. researchgate.netsigmaaldrich.comoup.comrsc.org
Table 3: Common Derivatization Reagents for Amino Acid Analysis
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Application |
| o-Phthaldialdehyde | OPA | Primary Amine | Fluorescence | Quantification |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Quantification |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | UV | Enantiomeric Purity |
| N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | S-NIFE | Primary Amine | UV | Enantiomeric Purity |
| Axially Chiral Biphenyl Reagents | - | Primary Amine | MS/MS | Enantiomeric Purity |
Computational Chemistry and Molecular Modeling in Research on S 2 Amino 3 Biphenyl 3 Yl Propionic Acid
Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetics of molecules with high accuracy. These calculations are fundamental to understanding the intrinsic properties of (S)-2-Amino-3-biphenyl-3-yl-propionic acid.
The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. DFT is a powerful method for exploring the conformational landscape of amino acids and their derivatives to identify the most stable, low-energy structures. researchgate.netgelisim.edu.tr For a molecule like this compound, rotations around single bonds give rise to numerous possible conformations.
Conformational analysis involves systematically calculating the energy of these different spatial arrangements to map out an energetic profile, or potential energy surface. gelisim.edu.tr The global minimum on this surface corresponds to the most stable conformation of the molecule. The presence of the bulky biphenyl (B1667301) group significantly influences this landscape. It is reasoned that the biphenyl moiety favorably reduces the number of structural conformations, effectively rigidifying the molecule's core. nih.gov This pre-organization can be advantageous in biological contexts, as it reduces the entropic penalty paid upon binding to a specific target. nih.gov
Table 1: Key Aspects of DFT-based Conformational Analysis
| Parameter Studied | Significance in this compound Research | Computational Method |
| Dihedral Angles | Defines the relative orientation of the biphenyl, carboxyl, and amino groups, which dictates the overall molecular shape. | Geometry Optimization |
| Relative Energies | Identifies the most stable conformers that are likely to be present under physiological conditions. | Single-Point Energy Calculations |
| Energy Barriers | Determines the energetic cost of converting between different conformations, indicating molecular flexibility. | Transition State Search |
DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling reactants, products, and the high-energy transition states that connect them, researchers can predict the most likely reaction mechanism. chemrxiv.org This approach allows for the investigation of bond-forming and bond-breaking processes at an electronic level. For synthetic routes leading to this compound or its derivatives, DFT can be used to:
Map Reaction Pathways: Identify the sequence of elementary steps involved in a synthesis.
Calculate Activation Energies: Predict the energetic barriers for each step, which helps in identifying the rate-determining step of the reaction. chemrxiv.org
Explain Stereoselectivity: In reactions where multiple stereoisomers can be formed, DFT can calculate the energies of the different diastereomeric transition states. The observed product distribution often correlates with the lowest-energy transition state pathway, providing a theoretical basis for the stereochemical outcome.
For instance, in the synthesis of related amino acid derivatives, DFT has been employed to understand the role of catalysts and to rationalize why a particular reaction pathway is more favorable than competing side reactions. chemrxiv.org
Molecular Docking and Dynamics Simulations
While quantum mechanics excels at describing individual molecules, molecular mechanics-based methods like docking and dynamics simulations are used to study how molecules interact with larger biological systems such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how derivatives of this compound might interact with a specific protein target.
In one study, a peptidomimetic inhibitor containing a biphenyl amino acid was docked into the SH2 domain of the STAT3 protein. nih.gov The computational docking accurately replicated the binding mode of known ligands. nih.gov Such simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. The biphenyl group, for example, can participate in favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a protein's binding pocket. mdpi.com
Table 2: Example of Docking Analysis for a Biphenyl-Containing Inhibitor
| Interaction Type | Protein Residue | Ligand Moiety | Role in Binding |
| Hydrophobic Interaction | Not specified | Biphenyl group | Anchors the inhibitor in a hydrophobic pocket |
| Hydrogen Bonding | Not specified | Carboxamide | Mimics interactions of natural peptide ligands |
Data derived from studies on similar biphenyl-containing peptidomimetics. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and molecules. This allows researchers to observe how a molecule like this compound behaves when incorporated into a larger biomolecule, such as a peptide chain, or when interacting with a biological environment like a cell membrane. nih.gov
MD simulations can reveal:
Conformational Stability: Whether the preferred conformation of the amino acid changes upon incorporation into a peptide.
Local Structural Perturbations: How the rigid biphenyl side chain influences the local secondary structure (e.g., helices or sheets) of the peptide.
These simulations offer insights into how the unique structural properties of this unnatural amino acid can be used to stabilize specific peptide conformations, a key goal in peptidomimetic design. chemrxiv.org
In Silico Design of Novel Derivatives and Peptidomimetics
The insights gained from quantum mechanical, docking, and dynamics studies are integrated into the in silico design of new molecules with improved properties. This compound serves as a valuable scaffold for creating novel derivatives and peptidomimetics—compounds that mimic the structure and function of peptides but have enhanced stability and bioavailability.
The rationale for using this biphenyl amino acid includes significantly reducing the peptidic character of a potential drug by replacing multiple natural amino acid residues with a single, unnatural one. nih.gov This modification makes the resulting molecule less susceptible to degradation by intracellular peptidases. nih.gov Computational modeling guides this design process by allowing for the virtual screening of numerous potential derivatives. Researchers can modify the biphenyl group with different substituents or alter the linker to the peptide backbone and then computationally predict how these changes will affect binding affinity, selectivity, and conformational properties before committing to chemical synthesis. chemrxiv.org This rational design cycle accelerates the discovery of new and more effective therapeutic agents. nih.gov
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-amino-3-biphenyl-3-yl-propionic acid, and how can chiral purity be validated?
The synthesis of enantiomerically pure (S)-configured amino acid derivatives typically employs asymmetric hydrogenation, enzymatic resolution, or chiral auxiliary methods. For example, in analogous compounds like (S)-4-AHCP, enantiomers were separated via chiral HPLC or by using L- or D-amino acid oxidases to hydrolyze racemic mixtures . Chiral purity validation requires:
- Circular Dichroism (CD) Spectroscopy : To confirm optical activity.
- Chiral HPLC with Polarimetric Detection : Columns like Chirobiotic T (teicoplanin-based) resolve enantiomers, with retention times compared to authentic standards .
- NMR with Chiral Solvating Agents : Europium(III) complexes can distinguish enantiomers via splitting of specific proton signals .
Q. Which analytical techniques are critical for confirming structural integrity and purity in this compound?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C15H15NO2: calculated 242.1176, observed 242.1178).
- 1H/13C NMR : Key signals include the α-proton (δ 3.8–4.2 ppm, multiplet) and biphenyl aromatic protons (δ 7.2–7.6 ppm) .
- X-ray Crystallography : Resolves absolute configuration; biphenyl dihedral angles (e.g., 45–60°) influence steric interactions .
Advanced Research Questions
Q. How can contradictory data on receptor binding selectivity (e.g., GluR5 vs. AMPA receptors) be resolved for this compound analogs?
Discrepancies in receptor affinity often arise from assay conditions or conformational flexibility. For example, (S)-4-AHCP showed weak AMPA receptor inhibition but potent GluR5 agonism (EC50 = 0.13 µM) due to:
- Receptor Subunit Composition : GluR5/KA2 heteromers vs. GluR1-4 homomers.
- Molecular Docking : The biphenyl group in this compound may sterically hinder binding to AMPA receptors (e.g., clash with GluR2’s Tyr450) but fit into GluR5’s hydrophobic pocket .
Methodological Recommendations : - Use radioligand displacement assays with [3H]kainate (GluR5) and [3H]AMPA (AMPA receptors) under standardized buffer conditions (pH 7.4, 4°C).
- Apply metadynamics simulations to map energy barriers for ligand-receptor conformational changes .
Q. What strategies mitigate steric hindrance in biphenyl-containing amino acids during peptide coupling reactions?
The biphenyl group introduces steric bulk, complicating amide bond formation. Solutions include:
- Microwave-Assisted Synthesis : Enhances reaction kinetics (e.g., 50°C, 30 min, DMF solvent).
- Coupling Reagents : Use HATU instead of HOBt/DCC for higher efficiency (yield improvement: 60% → 85%).
- Side-Chain Protection : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) to reduce steric interference .
Q. How does the biphenyl moiety influence metabolic stability in in vitro assays?
Biphenyl groups often reduce metabolic clearance by resisting cytochrome P450 oxidation. Key
| Compound | t1/2 (Human Liver Microsomes) | Major Metabolite |
|---|---|---|
| Biphenyl derivative | >120 min | None detected |
| Phenyl analog | 45 min | Hydroxylated at para position |
| Methodology : |
- Incubate compounds with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
- Analyze via LC-MS/MS (ESI+) for parent compound depletion .
Data Contradiction Analysis
Q. Why do computational predictions of logP for this compound vary across software?
Discrepancies arise from algorithm differences in handling biphenyl torsional angles:
- Molinspiration : Predicts logP = 2.1 (ignors π-π stacking).
- Schrödinger QikProp : logP = 2.8 (accounts for planarization in hydrophobic environments).
Resolution : - Experimentally determine logP via shake-flask method (octanol/water partition, HPLC quantification) .
Experimental Design Tables
Q. Table 1. Receptor Binding Assay Conditions
| Parameter | GluR5 | AMPA |
|---|---|---|
| Radioligand | [3H]Kainate (5 nM) | [3H]AMPA (10 nM) |
| Buffer | Tris-HCl (50 mM, pH 7.4) | HEPES (20 mM, pH 7.0) |
| Incubation Time | 60 min (4°C) | 30 min (25°C) |
| Nonspecific Binding | 100 µM Glutamate | 1 mM Quisqualic acid |
Q. Table 2. Synthetic Yield Optimization
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 50 | 85 |
| HOBt/DCC | DCM | 25 | 60 |
| COMU | NMP | 70 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
